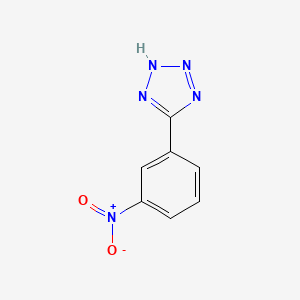

5-(3-Nitrophenyl)-1h-tetrazole

Descripción general

Descripción

5-(3-Nitrophenyl)-1H-tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a 3-nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzyl chloride with sodium azide in the presence of a base, leading to the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in 5-(3-Nitrophenyl)-1H-tetrazole can undergo reduction to form the corresponding amine.

Reduction: The tetrazole ring can participate in reduction reactions, often leading to the formation of amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Reduction: The major product of reduction is 5-(3-aminophenyl)-1H-tetrazole.

Substitution: Depending on the substituent introduced, various functionalized tetrazole derivatives can be obtained.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 5-(3-Nitrophenyl)-1H-tetrazole exhibits antiproliferative activity against various cancer cell lines. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its potential biological activities and suggested further investigation into its efficacy and safety for therapeutic applications .

Antibacterial and Antifungal Properties

Tetrazoles, including this compound, have shown promise as antibacterial and antifungal agents. Some derivatives have demonstrated broad-spectrum antimicrobial activities, which are crucial in the ongoing search for new antibiotics . The synthesis of tetrazole derivatives has been linked to the development of effective antifungal preparations, indicating their relevance in combating resistant strains of pathogens .

Materials Science Applications

Corrosion Inhibition

this compound has been studied for its effectiveness as a corrosion inhibitor. Its ability to form protective layers on metal surfaces makes it valuable in industrial applications where metal degradation is a concern.

Catalytic Applications

Activation of Phosphoramidites

In the field of oligonucleotide synthesis, this compound serves as an activator for phosphoramidites. It facilitates the coupling reaction necessary for the addition of nucleoside phosphoramidites to oligonucleotides by protonating the phosphoramidite, thereby enhancing reaction efficiency . This application is critical in the synthesis of nucleic acids for research and therapeutic purposes.

Mecanismo De Acción

The mechanism of action of 5-(3-Nitrophenyl)-1H-tetrazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Comparación Con Compuestos Similares

5-Phenyl-1H-tetrazole: Lacks the nitro group, resulting in different reactivity and applications.

5-(4-Nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group in the para position, which can influence its chemical properties and biological activity.

Uniqueness: 5-(3-Nitrophenyl)-1H-tetrazole is unique due to the position of the nitro group, which affects its electronic properties and reactivity

Actividad Biológica

5-(3-Nitrophenyl)-1H-tetrazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of CHNO and a molecular weight of approximately 191.15 g/mol. It appears as a pale yellow solid with a melting point between 155-157 °C. The presence of the nitrophenyl group at the meta position is significant, influencing its electronic properties and biological reactivity compared to other tetrazole derivatives.

Synthesis Methods

The synthesis of this compound typically involves diazotization and cyclization reactions, often starting from 3-nitroaniline. Various methods have been explored to optimize yields, including microwave-assisted synthesis and the use of different catalysts such as bismuth chloride and scandium triflate .

| Synthesis Method | Yield (%) | Catalyst Used |

|---|---|---|

| Microwave-assisted | 80-85 | Scandium triflate |

| Conventional method | 75-96 | Bismuth chloride |

Antiproliferative Effects

Research published in "Bioorganic & Medicinal Chemistry Letters" indicates that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. However, further studies are required to confirm its efficacy and safety for therapeutic applications .

Antimicrobial Activity

In vitro studies have demonstrated that certain tetrazole derivatives, including this compound, show antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. These findings indicate its potential use in developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a critical role in its interaction with biological targets, possibly through redox reactions or by acting as an electrophile in nucleophilic substitutions .

Case Studies

- Cancer Cell Lines Study : A study investigated the effects of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various substituted tetrazoles, including this compound. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Future Directions

Future research on this compound should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Propiedades

IUPAC Name |

5-(3-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFFBXHGOXPKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301222 | |

| Record name | 5-(3-nitrophenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21871-44-3 | |

| Record name | 21871-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21871-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-nitrophenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-(3-Nitrophenyl)-1H-tetrazole in oligonucleotide synthesis, and how does its performance compare to other catalysts?

A: The research paper investigates the effectiveness of various activating agents and nucleophilic catalysts in the phosphotriester approach for synthesizing oligonucleotides []. This compound acts as a nucleophilic catalyst in this process. The study compares its performance to other catalysts like 1-methylimidazole, 3-nitro-1H-1,2,4-triazole, and others, assessing their impact on the rate of formation and yields of protected dideoxyribonucleoside and diribonucleoside phosphates. While the paper highlights the superior activating capacity of 2- and 4-nitrobenzenesulfonyl chlorides, it doesn't provide a direct comparison of this compound's catalytic activity against other tested catalysts. Further research is needed to draw definitive conclusions about its relative performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.